2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide
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Overview
Description
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is an organic compound that features a chlorophenyl group, a sulfinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide typically involves the following steps:
Formation of the Sulfinyl Intermediate: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetamide Formation: The acetamide moiety is generally introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency and yield. Catalysts and solvents would be chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thioether derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)thio)ethyl)acetamide: Contains a thioether group instead of a sulfinyl group.
Uniqueness
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs. The sulfinyl group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-2-8-16(9-3-13)22(21)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWUIBDEFXOHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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